Chimassorb 2020

Description

Properties

CAS No. |

192268-64-7 |

|---|---|

Molecular Formula |

C40H77N9 |

Molecular Weight |

684.1 g/mol |

IUPAC Name |

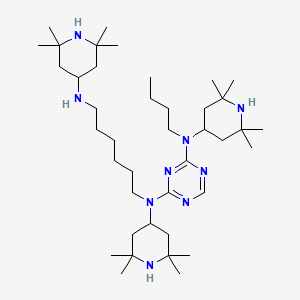

4-N-butyl-2-N,4-N-bis(2,2,6,6-tetramethylpiperidin-4-yl)-2-N-[6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]hexyl]-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C40H77N9/c1-14-15-21-48(31-25-37(6,7)46-38(8,9)26-31)33-42-29-43-34(44-33)49(32-27-39(10,11)47-40(12,13)28-32)22-19-17-16-18-20-41-30-23-35(2,3)45-36(4,5)24-30/h29-32,41,45-47H,14-28H2,1-13H3 |

InChI Key |

YXHRTMJUSBVGMX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C1CC(NC(C1)(C)C)(C)C)C2=NC(=NC=N2)N(CCCCCCNC3CC(NC(C3)(C)C)(C)C)C4CC(NC(C4)(C)C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Chimassorb 2020?

An In-depth Technical Guide to Chimassorb 2020

This compound is a high molecular weight hindered amine light stabilizer (HALS) integral to the protection of polymers against degradation caused by exposure to light and heat.[1][2][3][4] As a block oligomeric HALS, it offers superior compatibility with a wide range of polymers, high resistance to extraction, and a consistent performance profile owing to its narrow molecular weight distribution.[5] This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and application, with a focus on the technical details relevant to researchers and professionals in drug development and material science.

Chemical Structure and Identification

This compound is a complex oligomeric substance. Its chemical identity is defined as a polymer of 1,6-Hexanediamine, N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)- with 2,4,6-trichloro-1,3,5-triazine, which has been further reacted with N-butyl-1-butanamine and N-butyl-2,2,6,6-tetramethyl-4-piperidinamine.[5]

-

Chemical Name: 1,6-Hexanediamine, N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with N-butyl-1-butanamine and N-butyl-2,2,6,6-tetramethyl-4-piperidinamine[5]

-

CAS Number: 192268-64-7[5]

-

Description: A slightly yellow, granular substance.[5]

The structure is characterized by the presence of multiple 2,2,6,6-tetramethylpiperidine (B32323) moieties, which are the functional groups responsible for its stabilizing activity.

Physicochemical and Performance Data

The quantitative properties of this compound are summarized in the tables below, providing a clear comparison of its physical characteristics and performance metrics.

Table 1: Physical and Chemical Properties

| Property | Value | Test Condition/Method |

| Molecular Weight | 2600 – 3400 g/mol | |

| Melting Range | 120 – 150 °C | |

| Specific Gravity | 1.01 g/cm³ | 20 °C |

| Vapor Pressure | 7 x 10⁻¹⁰ Pa | 20 °C (extrapolated) |

| Flashpoint | > 275 °C | |

| Ignition Temperature | 390 °C | |

| pH Value | 7 - 10 | |

| Appearance | Slightly yellow granules | |

| Ash Content | ≤ 0.1% | |

| Volatiles | ≤ 1.0% |

Data sourced from multiple technical datasheets.[5]

Table 2: Solubility Profile

| Solvent | Solubility (% w/w) | Temperature |

| Water | < 0.0001 | 20 °C |

| n-Hexane | > 50 | 20 °C |

| Tetrahydrofuran | > 15 | 20 °C |

| Dichloromethane | > 15 | 20 °C |

| Ethanol/Water (95/5) | > 2.5 | 20 °C |

| n-Octanol | > 1.0 | 20 °C |

| Isopropanol | > 0.2 | 20 °C |

Data sourced from a technical information sheet.[5]

Table 3: Thermal Stability (Thermogravimetric Analysis)

| Weight Loss (%) | Temperature (°C) |

| 0.7 | 250 |

| 0.8 | 275 |

| 1.1 | 300 |

| 1.7 | 325 |

| 3.6 | 350 |

Test Conditions: Pure substance, heating rate of 10 °C/min in air.[5]

Table 4: Recommended Usage Levels in Various Polymers

| Polymer System | Application | Recommended Dosage (%) |

| Polypropylene (PP) | Fibers, Tapes | 0.1 – 1.4 |

| High-Density Polyethylene (HDPE) | Tapes | 0.1 – 0.8 |

| PP, HDPE, LDPE, LLDPE | Thick Sections | 0.05 – 1.0 |

| LDPE, LLDPE, EVA, EBA | Films | 0.1 – 1.0 |

LDPE: Low-Density Polyethylene, LLDPE: Linear Low-Density Polyethylene, EVA: Ethylene Vinyl Acetate, EBA: Ethylene Butyl Acrylate. Data sourced from a technical information sheet.[5]

Mechanism of Action: The Denisov Cycle

This compound, like other HALS, functions by scavenging free radicals that are formed during the photo-oxidation of polymers. This process, known as the Denisov Cycle, is a regenerative cycle that allows a single HALS molecule to neutralize multiple radical species, thereby providing long-term protection. The hindered amine is oxidized to a stable nitroxyl (B88944) radical, which then traps alkyl radicals. The resulting amino ether can then react with peroxyl radicals to regenerate the nitroxyl radical, continuing the cycle.

Caption: The regenerative Denisov Cycle of HALS activity.

Experimental Protocols

The evaluation of this compound's performance involves several key experimental techniques. Below are detailed methodologies for these experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and volatility of this compound.

Methodology:

-

A sample of the pure this compound (typically 5-10 mg) is placed in a high-purity alumina (B75360) or platinum crucible.

-

The crucible is loaded into a thermogravimetric analyzer.

-

The sample is heated from ambient temperature to approximately 600 °C at a constant heating rate of 10 °C per minute.[5]

-

The atmosphere within the furnace is controlled, typically with a constant flow of air or nitrogen (e.g., 50-100 mL/min).

-

The weight of the sample is continuously monitored as a function of temperature.

-

The resulting data is plotted as weight loss percentage versus temperature, and the temperatures at which specific weight loss percentages (e.g., 1%, 5%, 10%) occur are determined.

Accelerated Weathering Test

Objective: To simulate and accelerate the aging process of a polymer stabilized with this compound under controlled laboratory conditions.

Methodology:

-

Sample Preparation: Polymer plaques (e.g., 1 mm thick compression-molded polypropylene) are prepared containing a specific concentration of this compound (e.g., 0.3%) along with other additives like antioxidants and processing stabilizers.[1]

-

Exposure: The plaques are mounted in a Weather-Ometer (WOM) or a similar accelerated weathering chamber.

-

Test Conditions: The samples are exposed to a controlled cycle of UV radiation, temperature, and humidity. A typical set of conditions includes:

-

Evaluation: At predetermined intervals, samples are removed from the chamber and evaluated for signs of degradation. This can include:

-

Mechanical Properties: Measurement of tensile strength and elongation at break. The time to 50% retention of tenacity is a common metric.[1]

-

Appearance: Visual inspection for cracking, chalking, and color change (measured using a spectrophotometer).

-

Chemical Changes: Analysis using techniques like Fourier-transform infrared spectroscopy (FTIR) to detect the formation of carbonyl groups, which are indicative of oxidation.

-

Quantification of this compound in Polymers

Objective: To determine the concentration of this compound in a polymer matrix.

Methodology:

-

Extraction: A known mass of the polymer sample is dissolved in a suitable solvent (e.g., decalin) at an elevated temperature (e.g., 140 °C) under reflux for a specified time (e.g., 40 minutes).[2]

-

Separation: The polymer is precipitated by cooling the solution and adding a non-solvent (e.g., methanol). The HALS remains in the solution.

-

Filtration: The precipitated polymer is removed by filtration.

-

Analysis: The concentration of this compound in the filtrate is determined using an analytical technique such as:

-

High-Performance Liquid Chromatography (HPLC): The extract is injected into an HPLC system equipped with a suitable column and detectors (e.g., UV and Evaporative Light Scattering Detector - ELSD). The concentration is calculated by comparing the peak area to a calibration curve prepared with known standards.[6]

-

UV-Vis Spectroscopy: The absorbance of the extract is measured at a specific wavelength and the concentration is determined using a calibration curve.[2]

-

Caption: Workflow for evaluating HALS performance in polymers.

References

- 1. scribd.com [scribd.com]

- 2. Making sure you're not a bot! [opus4.kobv.de]

- 3. specialchem.com [specialchem.com]

- 4. plastics-rubber.basf.com [plastics-rubber.basf.com]

- 5. santplas.com [santplas.com]

- 6. Identification and quantification of (polymeric) hindered-amine light stabilizers in polymers using pyrolysis-gas chromatography-mass spectrometry and liquid chromatography-ultraviolet absorbance detection-evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chimassorb 2020 (CAS: 192268-64-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimassorb 2020, identified by CAS number 192268-64-7, is a high molecular weight Hindered Amine Light Stabilizer (HALS). It is crucial to note that this compound is a polymer additive designed for enhancing the durability of plastics and is not intended for pharmaceutical or drug development applications.[1][2][3][4] Its primary function is to protect polymeric materials from degradation caused by exposure to ultraviolet (UV) radiation and long-term heat.[2][4][5] This technical guide provides a comprehensive overview of its physicochemical properties, mechanism of action, and analytical methodologies for its characterization.

Physicochemical Properties

This compound is a block oligomeric HALS characterized by its high molecular weight and low volatility.[5] These properties contribute to its excellent compatibility with a wide range of polymers and high resistance to extraction.[3][5] A notable feature of this compound is its very narrow molecular weight distribution, which ensures consistent performance during processing and in the final application.[3][5]

General and Physical Properties

| Property | Value | Reference |

| Chemical Name | 1,6-Hexanediamine, N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with N-butyl-1-butanamine and N-butyl-2,2,6,6-tetramethyl-4-piperidinamine | [5] |

| CAS Number | 192268-64-7 | [5] |

| Molecular Weight | 2600 - 3400 g/mol | [5] |

| Appearance | Slightly yellow granules | [5] |

| Melting Range | 120 - 150 °C | [5] |

| Specific Gravity (20 °C) | 1.01 g/cm³ | [5] |

| Vapor Pressure (20 °C) | 7 x 10⁻¹⁰ Pa (extrapolated) | [5] |

Solubility Data (at 20 °C)

| Solvent | Solubility (% w/w) | Reference |

| Water | < 0.0001 | [5] |

| n-Hexane | > 50 | [5] |

| Tetrahydrofuran | > 15 | [5] |

| Dichloromethane | > 15 | [5] |

| Ethanol/Water (95/5) | > 2.5 | [5] |

| n-Octanol | > 1.0 | [5] |

| Isopropanol | > 0.2 | [5] |

Thermal Stability (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis, conducted at a heating rate of 10 °C/min in air, indicates the following weight loss at different temperatures:

| Temperature (°C) | Weight Loss (%) | Reference |

| 250 | 0.7 | [5] |

| 275 | 0.8 | [5] |

| 300 | 1.1 | [5] |

| 325 | 1.7 | [5] |

| 350 | 3.6 | [5] |

Mechanism of Action: The Denisov Cycle

Unlike UV absorbers that function by absorbing UV radiation, Hindered Amine Light Stabilizers (HALS) like this compound act as radical scavengers.[1][6] They inhibit the degradation of polymers by continuously and cyclically removing free radicals generated during the photo-oxidation process.[1][6] This regenerative mechanism is known as the Denisov Cycle.[1][6]

The cycle begins with the HALS molecule being oxidized to a stable nitroxyl (B88944) radical.[1][6] This nitroxyl radical then traps the polymer alkyl and peroxy radicals, which are responsible for the degradation cascade.[1] A key advantage of this mechanism is that the HALS is regenerated, allowing a single molecule to neutralize multiple free radicals, thus providing long-term protection to the polymer.[1][6]

Experimental Protocols: Analytical Methods

The determination of high molecular weight HALS like this compound in a polymer matrix presents an analytical challenge due to its oligomeric nature and high hydrophobicity.[7] Several advanced analytical techniques have been developed for its identification and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for the analysis of HALS. Due to the basic nature of the hindered amine, a key aspect of the method is often the use of a basic mobile phase or an amine additive to facilitate elution from the column.[8]

-

Objective: To quantify the concentration of this compound in a polymer extract.

-

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system.

-

Detectors: UV detector, Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD).[8][9] A CAD is particularly useful as it does not require the analyte to have a chromophore.[9]

-

Column: A C18 reversed-phase column is typically used.[9]

-

-

Sample Preparation (Extraction):

-

Dissolve a known weight of the polymer sample in a suitable solvent (e.g., boiling xylene or toluene).

-

Precipitate the polymer by adding a non-solvent (e.g., methanol).

-

The HALS remains in the solvent phase. Filter the solution to remove the precipitated polymer.

-

The resulting extract is then concentrated and reconstituted in a solvent suitable for HPLC injection.

-

-

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of an alkaline aqueous phase and an organic solvent (e.g., acetonitrile (B52724) or tetrahydrofuran).

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

-

Injection Volume: 5-20 µL.

-

-

Quantification: A calibration curve is constructed using standards of known this compound concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for the direct identification of polymeric additives like this compound without the need for solvent extraction.

-

Objective: To identify this compound within a polymer matrix based on its specific pyrolysis products.

-

Instrumentation:

-

Pyrolyzer unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

-

Methodology:

-

A small amount of the polymer sample is placed in the pyrolyzer.

-

The sample is rapidly heated to a high temperature (e.g., 600-800°C) in an inert atmosphere. This thermal energy breaks down the polymer and the additive into smaller, volatile fragments.

-

The pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interaction with the stationary phase.

-

The separated fragments then enter the Mass Spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each fragment.

-

-

Data Analysis: The resulting pyrogram (a chromatogram of pyrolysis products) will show a series of peaks. By analyzing the mass spectra of these peaks, characteristic fragments of this compound can be identified, confirming its presence in the original polymer. This method is particularly useful for distinguishing between different types of HALS with similar chemical structures.[8][10]

References

- 1. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]

- 2. plastics-rubber.basf.com [plastics-rubber.basf.com]

- 3. ulprospector.com [ulprospector.com]

- 4. specialchem.com [specialchem.com]

- 5. santplas.com [santplas.com]

- 6. welltchemicals.com [welltchemicals.com]

- 7. lcms.cz [lcms.cz]

- 8. Identification and quantification of (polymeric) hindered-amine light stabilizers in polymers using pyrolysis-gas chromatography-mass spectrometry and liquid chromatography-ultraviolet absorbance detection-evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. daneshyari.com [daneshyari.com]

In-Depth Technical Guide: The Core Mechanism of Action of Chimassorb 2020 as a Hindered Amine Light Stabilizer (HALS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exposure to ultraviolet (UV) radiation and heat can initiate degradation processes in polymeric materials, leading to a loss of mechanical properties, discoloration, and a reduced service life. To counteract these effects, stabilizers are incorporated into the polymer matrix. Hindered Amine Light Stabilizers (HALS) are a class of highly efficient, non-UV-absorbing stabilizers that protect polymers from photo-oxidative degradation. Chimassorb 2020, a high molecular weight oligomeric HALS, is a state-of-the-art stabilizer known for its exceptional UV and long-term thermal stability, excellent polymer compatibility, and low volatility.[1] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by performance data and detailed experimental protocols for its evaluation.

This compound is particularly effective in a wide range of polymers, including polyolefins (polypropylene and polyethylene), thermoplastic olefins (TPOs), and other substrates.[2] Its high molecular weight and narrow molecular weight distribution contribute to its low migration rates and consistent performance during processing and end-use applications.

Core Mechanism of Action: The Denisov Cycle

Unlike UV absorbers that function by absorbing UV radiation, HALS operate through a regenerative radical scavenging mechanism known as the Denisov Cycle. This cyclic process allows a single HALS molecule to neutralize multiple radical species, accounting for their high efficiency and long-term performance. The core of this mechanism involves the in-situ formation of stable nitroxyl (B88944) radicals from the parent hindered amine.

The key steps of the Denisov Cycle are as follows:

-

Initiation: UV radiation or heat generates free radicals (R•) in the polymer. In the presence of oxygen, these are rapidly converted to highly reactive peroxy radicals (ROO•).

-

Nitroxyl Radical Formation: The secondary amine group of the HALS molecule (>N-H) reacts with peroxy radicals to form a stable nitroxyl radical (>N-O•) and a hydroperoxide (ROOH).

-

Radical Trapping: The nitroxyl radical is a highly efficient scavenger of polymer alkyl radicals (R•), forming an amino ether (>N-O-R).

-

Regeneration: The amino ether can then react with another peroxy radical (ROO•) to regenerate the nitroxyl radical (>N-O•) and form other non-radical, stable products.

This regenerative cycle allows this compound to provide long-lasting protection to the polymer.

Caption: A simplified representation of the Denisov Cycle, illustrating the regenerative radical scavenging mechanism of HALS.

Performance Data of this compound

The performance of this compound has been evaluated in various polymers under different aging conditions. The following tables summarize key performance data, demonstrating its effectiveness in providing light and thermal stability.

Table 1: Light Stability of Polypropylene Fibers

| Stabilizer System | Concentration (%) | Exposure Conditions | Hours to 50% Retained Tensile Strength |

| No Light Stabilizer | - | Xenon Arc Weathering | < 500 |

| Conventional HALS | 0.3 | Xenon Arc Weathering | ~1500 |

| This compound | 0.3 | Xenon Arc Weathering | > 2000 |

Data adapted from Ciba technical literature.

Table 2: Long-Term Thermal Stability of Polyethylene Film (200 micron)

| Stabilizer System | Concentration (%) | Exposure Conditions | Days to 50% Retained Elongation |

| No Stabilizers | - | Oven Aging at 100°C | < 50 |

| Antioxidant (Irganox 1010) | 0.05 | Oven Aging at 100°C | ~200 |

| This compound (in combination with antioxidant) | 0.1 - 1.0 | Oven Aging at 100°C | > 350 |

Data adapted from Ciba technical literature.[1]

Table 3: Performance in Automotive TPO Applications

| Stabilizer System | Concentration (%) | Exposure Conditions | Time to Embrittlement (days) |

| Reference (Standard HALS) | 0.2 | Oven Aging at 150°C | ~40 |

| This compound | 0.2 | Oven Aging at 150°C | ~65 |

Data from BASF technical presentation.[2]

Experimental Protocols for HALS Evaluation

The evaluation of the performance of HALS like this compound involves accelerated weathering and thermal aging tests. The following are detailed methodologies for key experiments.

Accelerated Weathering (Xenon-Arc)

This test simulates the damaging effects of full-spectrum sunlight, temperature, and moisture.

-

Standard: Based on ASTM D2565 or ISO 4892-2.

-

Apparatus: A xenon-arc weathering apparatus equipped with appropriate filters to simulate natural sunlight. The chamber should have controls for irradiance, temperature, and humidity.

-

Test Specimens: Prepare compression-molded plaques or extruded films of the polymer containing this compound at various concentrations. A control sample without any HALS should also be prepared.

-

Procedure:

-

Mount the specimens in the sample holders of the xenon-arc apparatus.

-

Set the exposure conditions according to the relevant standard. A typical cycle for polyolefins is:

-

Irradiance: 0.55 W/m² at 340 nm.

-

Black Panel Temperature: 63 ± 3 °C.

-

Relative Humidity: 50 ± 10%.

-

Water Spray Cycle: 18 minutes of water spray every 2 hours.

-

-

Expose the specimens for a predetermined duration (e.g., 2000, 4000, 6000 hours).

-

-

Evaluation:

-

Periodically remove specimens and evaluate for changes in:

-

Color: Measure color change (ΔE*) using a spectrophotometer.

-

Gloss: Measure gloss retention at a specific angle (e.g., 60°) using a gloss meter.

-

Mechanical Properties: Measure tensile strength and elongation at break according to relevant ASTM or ISO standards.

-

-

Long-Term Thermal Stability (Oven Aging)

This test evaluates the ability of the HALS to protect the polymer against thermal degradation at elevated temperatures.

-

Standard: Based on ISO 4577.

-

Apparatus: A circulating air oven with precise temperature control.

-

Test Specimens: Prepare compression-molded plaques or films of the polymer with and without this compound.

-

Procedure:

-

Place the test specimens in the oven at a specified temperature (e.g., 135°C or 150°C for polypropylene).

-

Age the specimens for an extended period, with periodic removals.

-

-

Evaluation:

-

At each interval, assess the specimens for:

-

Embrittlement: Determine the time to embrittlement by bending the specimen 180 degrees.

-

Mechanical Properties: Measure the retention of tensile strength and elongation.

-

Oxidative Induction Time (OIT): Measure the OIT using Differential Scanning Calorimetry (DSC) to assess the remaining stabilizer effectiveness.

-

-

Caption: A general workflow for the evaluation of HALS performance in polymeric materials.

Conclusion

This compound is a high-performance hindered amine light stabilizer that provides exceptional long-term UV and thermal stability to a wide range of polymeric materials. Its efficacy is rooted in the regenerative Denisov Cycle, a radical scavenging mechanism that allows for the continuous neutralization of degradation-initiating free radicals. The quantitative data presented demonstrates its superior performance compared to conventional stabilizers in demanding applications. The detailed experimental protocols provided offer a framework for the rigorous evaluation of HALS performance, enabling researchers and developers to optimize polymer formulations for enhanced durability and service life.

References

Photostabilization Efficiency of Oligomeric HALS: A Technical Guide

Executive Summary: Hindered Amine Light Stabilizers (HALS) are a critical class of additives used to protect polymeric materials from degradation caused by exposure to ultraviolet (UV) radiation. This technical guide provides an in-depth exploration of oligomeric HALS, a specific subtype that offers significant performance advantages over traditional monomeric stabilizers. These benefits include lower volatility, reduced migration, and enhanced compatibility with a wide range of polymers, leading to superior long-term stability. This document details the fundamental mechanism of action, presents key performance data, outlines standardized experimental protocols for evaluation, and visualizes complex processes to provide a comprehensive resource for researchers, scientists, and professionals in material and product development.

Introduction to Oligomeric Hindered Amine Light Stabilizers

Oligomeric HALS are high molecular weight stabilizers distinguished by their structure, which consists of multiple hindered amine functional groups linked together.[1] Unlike their smaller monomeric counterparts, the larger size of oligomeric HALS significantly reduces their volatility and mobility within the polymer matrix.[2][3] This characteristic is crucial for applications requiring long service life under harsh environmental conditions, such as automotive parts, construction materials, and agricultural films.[4][5]

Key Advantages of Oligomeric HALS:

-

Low Volatility: Their high molecular weight prevents evaporation during high-temperature processing and end-use.[2][3]

-

High Resistance to Extraction: They are less likely to be removed from the polymer by contact with solvents, soaps, or other environmental factors.[2][3]

-

Excellent Polymer Compatibility: Oligomeric HALS generally show good compatibility with a variety of polymers, including polyolefins (PP, PE), PVC, and polyurethanes.[2][4]

-

Long-Term Thermal Stability: In addition to UV protection, they are effective long-term thermal stabilizers.[2][3]

The Mechanism of Photostabilization: The Denisov Cycle

HALS do not function by absorbing UV radiation. Instead, they are highly efficient radical scavengers that interrupt the polymer degradation cycle. This regenerative mechanism, often referred to as the Denisov Cycle, allows a single HALS molecule to neutralize many radicals, providing exceptionally long-lasting protection.

The process begins when UV energy creates free radicals (R•) in the polymer. These react with oxygen to form peroxy radicals (ROO•), which then propagate degradation. HALS intervene in this cycle. The secondary amine of the HALS (>NH) is oxidized to a stable aminoxyl radical (>NO•), which in turn traps the polymer alkyl radicals (R•) and peroxy radicals (ROO•), preventing further chain reactions. The HALS is then regenerated, allowing it to participate in subsequent stabilization cycles.

Quantitative Performance of Oligomeric HALS

The efficiency of an oligomeric HALS is determined by its ability to maintain the mechanical and aesthetic properties of a polymer over time. Performance is typically measured by tracking changes in properties like gloss, color, and impact strength after accelerated weathering.

Table 1: Properties of Common Commercial Oligomeric HALS

| Trade Name | Chemical Class | Molecular Weight | Physical Form | Key Features | Recommended Dosage (%) |

|---|---|---|---|---|---|

| Chimassorb 944 | Oligomeric HALS | High (~2500 g/mol )[6] | Powder / Granules | Excellent compatibility, high extraction resistance, low volatility.[2][3] Effective in thin and thick sections.[4] | 0.05 - 1.0[2][4] |

| Tinuvin 622 | Oligomeric HALS | High | Powder / Granules | Low volatility, high thermal stability, high resistance to extraction.[7] | 0.1 - 0.5[7] |

| Cyasorb UV-3346 | Oligomeric HALS | High | Powder / Flakes | Low volatility, excellent polymer compatibility, provides long-term UV and thermal protection.[8] | Varies by application |

Table 2: Summary of Performance Characteristics in Polyolefins

| Performance Metric | Unstabilized Polymer | Polymer + Oligomeric HALS |

|---|---|---|

| Gloss Retention | Rapid loss upon UV exposure | High retention after thousands of hours of accelerated weathering |

| Color Change (ΔE*) | Significant yellowing and fading | Minimal color change, maintaining aesthetic appeal |

| Mechanical Properties | Becomes brittle; loss of tensile and impact strength | Retention of mechanical integrity and ductility |

| Surface Integrity | Chalking, cracking, and crazing | Surface remains smooth and free of micro-cracks |

For polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE), recommended dosages of Chimassorb 944 typically range from 0.1% to 0.5% by weight, depending on the application's UV exposure levels and the thickness of the part.[6]

Experimental Evaluation Protocols

Evaluating the performance of oligomeric HALS requires a systematic approach involving sample preparation, accelerated weathering, and post-exposure analysis.

Sample Preparation and Weathering

Polymer samples, typically in the form of plaques or films, are prepared with a specified concentration of the HALS additive, often through melt blending to ensure uniform dispersion.[6] These samples are then subjected to accelerated weathering, which simulates long-term outdoor exposure in a laboratory setting.

Table 3: Typical Accelerated Weathering Test Parameters (ASTM G154)

| Parameter | Description | Typical Setting |

|---|---|---|

| Apparatus | Fluorescent UV Lamp Apparatus (e.g., QUV) | Conforms to ASTM G154[1][9] |

| UV Lamp Type | UVA-340 lamps are commonly used to simulate the short-wave UV portion of sunlight.[10] | UVA-340 |

| Test Cycle | Alternating periods of UV exposure and moisture (condensation) to mimic the day/night cycle. | Example: 8 hours UV at 70°C followed by 4 hours condensation at 50°C.[1] |

| Exposure Duration | Varies depending on the application, often running for 500, 1000, or 2000+ hours.[1] | Application-specific |

| Evaluation | Properties are measured at set intervals and compared to an unexposed control sample.[9] | Color, gloss, mechanical tests |

Analytical Techniques for HALS Quantification and Degradation

Beyond physical testing, advanced analytical methods are used to understand the behavior of the HALS within the polymer.

-

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is used to quantify the amount of HALS in a polymer extract.[11][12] This is crucial for studying migration and extraction resistance.

-

Mass Spectrometry (MS): Techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) can identify the specific type of HALS within a polymer without extraction.[12] Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) can directly analyze the polymer surface to observe the oxidation and hydrolysis of HALS components during UV exposure.[13]

Conclusion

Oligomeric HALS represent a significant advancement in polymer stabilization technology. Their high molecular weight provides superior permanence, making them indispensable for durable applications exposed to sunlight and heat. Through the highly efficient, regenerative Denisov Cycle, they offer long-lasting protection against photo-oxidative degradation. A thorough understanding of their performance, evaluated through standardized weathering protocols and advanced analytical techniques, is essential for optimizing material formulations and ensuring product longevity in demanding environments.

References

- 1. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]

- 2. specialchem.com [specialchem.com]

- 3. santplas.com [santplas.com]

- 4. stobec.com [stobec.com]

- 5. researchgate.net [researchgate.net]

- 6. welltchemicals.com [welltchemicals.com]

- 7. welltchemicals.com [welltchemicals.com]

- 8. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.nl]

- 9. ASTM G154 - Accelerated Weathering - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]

- 10. ASTM G154 | Q-Lab [q-lab.com]

- 11. Rapid determination of oligomeric hindered amine light stabilizers in polymeric materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification and quantification of (polymeric) hindered-amine light stabilizers in polymers using pyrolysis-gas chromatography-mass spectrometry and liquid chromatography-ultraviolet absorbance detection-evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Direct analysis of an oligomeric hindered amine light stabilizer in polypropylene materials by MALDI-MS using a solid sampling technique to study its photostabilizing action - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Weight Distribution of Chimassorb 2020

This technical guide provides a comprehensive overview of the molecular weight distribution of Chimassorb 2020, a high molecular weight hindered amine light stabilizer (HALS). Designed for researchers, scientists, and professionals in drug development, this document details the known properties, analytical methodologies for characterization, and a representative experimental protocol.

Introduction to this compound

This compound is a high molecular weight hindered amine light stabilizer (HALS) widely utilized to protect polymeric materials from degradation induced by light and heat.[1][2][3] Its performance and physical properties, such as low volatility and high resistance to extraction, are intrinsically linked to its molecular weight and molecular weight distribution.[4][5] A key feature of this compound is its characteristically narrow molecular weight distribution, which contributes to its consistent performance in various applications.[4][5][6][7]

Molecular Weight Distribution Data

While precise values for number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) for every batch of this compound are not publicly available, the manufacturer's technical datasheets provide a typical molecular weight range.

| Parameter | Value | Reference |

| Molecular Weight ( g/mol ) | 2600 - 3400 | [6][7][8] |

| Molecular Weight Distribution | Very Narrow | [4][5][6][7] |

Note on Polydispersity Index (PDI): A narrow molecular weight distribution corresponds to a low PDI value (Mw/Mn), typically approaching 1.0. This indicates a high degree of uniformity in the polymer chain lengths, which is a critical factor for predictable performance and physical properties.

Experimental Protocol for Molecular Weight Distribution Analysis

The standard and most effective method for determining the molecular weight distribution of polymeric additives like this compound is Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).[9] The following protocol is a representative method synthesized from established practices for analyzing high molecular weight HALS.

Principle

GPC/SEC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules. By calibrating the system with standards of known molecular weights, the molecular weight distribution of the sample can be determined.

Materials and Equipment

-

GPC/SEC System: Equipped with a pump, injector, column oven, and a differential refractive index (RI) detector. For more precise measurements, a multi-detector system including a light scattering detector and a viscometer can be employed.

-

Column: An SEC column suitable for the analysis of polymers in the molecular weight range of this compound. A column such as the Asahipak GF-310 HQ has been shown to be effective.[9]

-

Mobile Phase: A suitable solvent in which this compound is fully soluble. Tetrahydrofuran (THF) is commonly used. To improve the chromatography of HALS, the addition of an organic amine, such as 0.1% triethylamine, to the mobile phase is recommended to prevent interactions with the column packing material.[9]

-

Standards: Polystyrene or other well-characterized polymer standards with narrow molecular weight distributions covering the expected molecular weight range of the sample.

-

Sample Preparation: this compound, analytical grade solvent for dissolution (e.g., THF).

Procedure

-

Mobile Phase Preparation: Prepare the mobile phase (e.g., THF with 0.1% triethylamine) and degas it thoroughly before use.

-

System Equilibration: Purge the GPC/SEC system with the mobile phase and allow it to equilibrate until a stable baseline is achieved.

-

Calibration: Prepare a series of solutions of the polymer standards with known concentrations. Inject each standard solution into the GPC/SEC system and record the retention time. Construct a calibration curve by plotting the logarithm of the molecular weight against the retention time.

-

Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in the mobile phase to a known concentration (e.g., 1-2 mg/mL). Ensure complete dissolution, using gentle agitation if necessary. Filter the sample solution through a 0.22 µm filter to remove any particulate matter.

-

Sample Analysis: Inject the prepared this compound solution into the GPC/SEC system under the same conditions used for the calibration standards.

-

Data Analysis: Record the chromatogram. Using the calibration curve, determine the molecular weight at each point of the chromatogram. Calculate the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) using the GPC software.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for determining the molecular weight distribution of a polymer like this compound using GPC/SEC.

Conclusion

This compound is a high molecular weight HALS characterized by a molecular weight in the range of 2600-3400 g/mol and a very narrow molecular weight distribution. The determination of its molecular weight parameters is reliably achieved through Gel Permeation Chromatography (GPC/SEC). The provided experimental protocol offers a robust framework for the accurate and reproducible analysis of this compound and similar polymeric additives, which is essential for quality control and in-depth material characterization in various scientific and industrial applications.

References

- 1. specialchem.com [specialchem.com]

- 2. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcdus.com]

- 3. plastics-rubber.basf.com [plastics-rubber.basf.com]

- 4. ulprospector.com [ulprospector.com]

- 5. Identification and quantification of (polymeric) hindered-amine light stabilizers in polymers using pyrolysis-gas chromatography-mass spectrometry and liquid chromatography-ultraviolet absorbance detection-evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. santplas.com [santplas.com]

- 7. polyadchem.co.kr [polyadchem.co.kr]

- 8. scribd.com [scribd.com]

- 9. shodex.com [shodex.com]

Unraveling the Thermal Degradation Pathway of Chimassorb 2020: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation pathway of Chimassorb 2020, a high-molecular-weight hindered amine light stabilizer (HALS). Understanding the thermal stability and decomposition mechanism of this critical polymer additive is paramount for ensuring the longevity and performance of materials in demanding applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed degradation pathways and experimental workflows.

Introduction to this compound

This compound is a polymeric HALS widely used to protect polymers from degradation induced by UV light and heat.[1][2][3] Its high molecular weight and complex structure contribute to its low volatility and high resistance to extraction, making it an effective stabilizer for a variety of polymers, including polyolefins and polyamides.[1][2][3] The thermal stability of this compound is a critical parameter, as it dictates the processing window for polymers containing this additive and influences the long-term performance of the final product. Thermal degradation can lead to a loss of stabilizing activity and the generation of potentially harmful degradation products.

Quantitative Thermal Stability Data

The thermal stability of this compound has been primarily investigated using thermogravimetric analysis (TGA). This technique measures the change in mass of a sample as a function of temperature, providing key information about its decomposition profile.

A safety data sheet for this compound indicates that thermal decomposition begins at temperatures above 300 °C.[4] More specific data from a study by Chiu et al. (2022) shows that this compound undergoes a single-stage thermal decomposition process.[5] The key quantitative data from this study is summarized in the table below.

| Parameter | Value | Reference |

| 5% Weight Loss Temperature (T5%) | 387.6 °C | [5] |

| Onset of Decomposition | > 300 °C | [4] |

Proposed Thermal Degradation Pathway

While a definitive study exhaustively identifying all thermal degradation products of this compound is not publicly available, a plausible degradation pathway can be proposed based on the known thermal behavior of similar HALS structures, particularly those containing piperidine (B6355638) and triazine rings.[6][7] The primary analytical technique for elucidating such pathways is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), which involves the thermal fragmentation of the molecule followed by separation and identification of the resulting products.

The proposed degradation of this compound likely proceeds through a series of complex reactions involving the cleavage of the weakest bonds within its polymeric structure. The main fragmentation points are expected to be:

-

C-N Bond Scission: The bonds connecting the piperidine rings to the hexanediamine (B8719201) backbone and the triazine ring are susceptible to thermal cleavage.

-

Piperidine Ring Opening: At higher temperatures, the 2,2,6,6-tetramethylpiperidine (B32323) ring itself can undergo fragmentation.

-

Triazine Ring Decomposition: The s-triazine ring, while relatively stable, can also decompose under pyrolytic conditions.

The following diagram illustrates a generalized proposed thermal degradation pathway for this compound.

Caption: Proposed multi-stage thermal degradation of this compound.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to characterize the thermal degradation of polymer additives like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed into a tared TGA pan (e.g., platinum or alumina).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument continuously records the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum weight loss rate (from the derivative of the TGA curve, DTG), and the residual mass at the final temperature. The T5% is the temperature at which 5% of the initial sample mass has been lost.

The following diagram illustrates a typical TGA workflow.

Caption: A simplified workflow for Thermogravimetric Analysis.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile thermal degradation products of this compound.

Methodology:

-

Sample Preparation: A very small amount of this compound (typically in the microgram range) is placed into a pyrolysis sample cup.

-

Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600 °C or a programmed temperature ramp) in an inert atmosphere (e.g., helium). This thermal energy causes the molecule to fragment into smaller, volatile compounds.

-

Gas Chromatography (GC) Separation: The pyrolysis products are swept by a carrier gas into a gas chromatograph. The GC column separates the individual components of the mixture based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry (MS) Detection and Identification: As the separated components elute from the GC column, they enter a mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

-

Data Analysis: The mass spectra of the degradation products are compared to spectral libraries (e.g., NIST) to identify their chemical structures. The retention times from the GC provide additional information for identification.

The following diagram illustrates the workflow for Py-GC/MS.

References

- 1. plastics-rubber.basf.com [plastics-rubber.basf.com]

- 2. santplas.com [santplas.com]

- 3. specialchem.com [specialchem.com]

- 4. scribd.com [scribd.com]

- 5. Enhancement of Ultraviolet Light Resistance of Colorless and Transparent Semi-Alicyclic Polyimide Nanocomposite Films via the Incorporation of Hindered Amine Light Stabilizers for Potential Applications in Flexible Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Chimassorb 2020 in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of Chimassorb 2020, a high molecular weight hindered amine light stabilizer (HALS), in a range of common organic solvents. This document is intended to be a critical resource for researchers, scientists, and professionals in drug development and other fields where the incorporation and behavior of polymer additives are of paramount importance. Understanding the solubility characteristics of this compound is essential for formulation development, process optimization, and ensuring the performance and stability of the final products.

Core Overview of this compound

This compound is a high molecular weight HALS with a molecular weight ranging from 2600 to 3400 g/mol .[1] It is widely used as a light stabilizer in various polymers, including polyolefins (polypropylene and polyethylene), olefin copolymers like EVA, and blends of polypropylene (B1209903) with elastomers.[1][2] Its primary function is to protect polymers from degradation caused by exposure to UV light and long-term heat, thereby extending the material's lifespan and maintaining its physical properties. Its high molecular weight contributes to its excellent compatibility with polymers and high resistance to extraction.[1][2]

Quantitative Solubility Data

The solubility of this compound in various organic solvents at 20°C has been determined and is summarized in the table below. The data is presented in grams per 100 grams of solvent (% w/w) for easy comparison.

| Solvent Classification | Solvent Name | Solubility ( g/100g of solvent) at 20°C |

| Alkanes | n-Hexane | > 50[1][3][4] |

| Ethers | Tetrahydrofuran (THF) | > 15[1][3][4] |

| Chlorinated Solvents | Dichloromethane | > 15[1][3][4] |

| Alcohols | Isopropanol | > 0.2[1][3][4] |

| n-Octanol | > 1.0[1][3][4] | |

| Aqueous Alcohols | Ethanol/Water (95/5) | > 2.5[1][3][4] |

| Ketones | Acetone (B3395972) | High solubility (qualitative)[5] |

| Methyl Ethyl Ketone (MEK) | Data not available | |

| Amides | Dimethylformamide (DMF) | High solubility (qualitative)[5] |

| Aromatic Hydrocarbons | Toluene | Data not available |

| Xylene | Data not available | |

| Esters | Ethyl Acetate | Data not available |

| Water | Water | < 0.0001[1][3][4] |

Note: While specific quantitative data for acetone and dimethylformamide are not provided in the available literature, they are mentioned as solvents in which high molecular weight HALS like this compound exhibit high solubility.[5]

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound is not publicly available, a general methodology can be outlined based on established international guidelines such as the OECD Guideline for Testing of Chemicals, Section 1, Test No. 105 (Water Solubility) and ASTM D3132 (Standard Test Method for Solubility Range of Resins and Polymers). The following protocol describes a flask method, suitable for substances with solubility above 10⁻² g/L.

Objective: To determine the saturation concentration of this compound in a given organic solvent at a specified temperature (e.g., 20°C).

Materials:

-

This compound (analytical grade)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks with stoppers

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature water bath or incubator

-

Magnetic stirrer and stir bars

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD) or another appropriate analytical instrument.

Procedure:

-

Preparation of Supersaturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a volumetric flask. The excess amount ensures that saturation is reached.

-

Add a known volume of the selected organic solvent to the flask.

-

Place a magnetic stir bar in the flask.

-

-

Equilibration:

-

Stopper the flask and place it in a constant temperature bath set to 20°C (or the desired temperature).

-

Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined experimentally in a preliminary test.

-

-

Phase Separation:

-

After the equilibration period, stop the stirring and allow the undissolved solid to settle for at least 24 hours at the constant temperature. This step is crucial to separate the saturated solution from the excess solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.

-

Immediately filter the aliquot through a chemically compatible syringe filter to remove any suspended microparticles.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

-

Analysis:

-

Analyze the diluted solution using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation:

-

Calculate the concentration of this compound in the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in grams of this compound per 100 grams of solvent.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Logical relationship of this compound solubility.

References

In-Depth Technical Guide: Chimassorb 2020 and its Interaction with UV Radiation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chimassorb 2020, a high molecular weight hindered amine light stabilizer (HALS). A key focus of this document is its interaction with ultraviolet (UV) radiation, detailing its mechanism of action which deviates from traditional UV absorbers. While a conventional UV absorption spectrum is not the primary characteristic of this compound, this guide will delve into the principles of its function and the methodologies for its analysis.

Physicochemical Properties of this compound

This compound is a complex oligomeric hindered amine light stabilizer.[1][2] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 1,6-Hexanediamine, N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with N-butyl-1-butanamine and N-butyl-2,2,6,6-tetramethyl-4-piperidinamine | [2] |

| CAS Number | 192268-64-7 | [2] |

| Appearance | Slightly yellow granules | [2] |

| Molecular Weight | 2600 - 3400 g/mol | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like n-Hexane, Tetrahydrofuran, and Dichloromethane. | [2] |

Mechanism of Action: Radical Scavenging, Not UV Absorption

Contrary to UV absorbers that function by absorbing UV radiation and dissipating it as heat, this compound and other HALS protect polymers from photo-degradation through a different mechanism.[3][4][5] They act as radical scavengers, interrupting the auto-oxidation cycle initiated by UV light. This regenerative mechanism is often referred to as the Denisov Cycle.[3][6][7]

The core of the HALS molecule is a 2,2,6,6-tetramethylpiperidine (B32323) ring. This structure is oxidized to a stable nitroxyl (B88944) radical, which then traps the free radicals (alkyl and peroxy radicals) that are formed within the polymer upon exposure to UV radiation.[3][4] This process prevents the propagation of polymer chain degradation. A key advantage of this mechanism is that the HALS is regenerated, allowing it to participate in multiple radical scavenging cycles, which provides long-term stability to the polymer.[3][4]

Because its primary function is not to absorb UV light, a strong, characteristic UV absorption spectrum is not a defining feature of this compound. Any UV absorbance is likely to be weak and associated with specific chromophores within its complex structure, such as the triazine ring.[8] This weak absorbance can, however, be utilized for the quantitative analysis of the additive in a polymer matrix.[8]

Signaling Pathway: The Denisov Cycle

The following diagram illustrates the radical scavenging mechanism of a hindered amine light stabilizer.

Caption: The Denisov Cycle: Radical scavenging mechanism of HALS.

Experimental Protocol: UV-Vis Spectroscopy for Polymer Additives

While this compound does not have a strong UV absorption spectrum, UV-Vis spectroscopy can be employed for its quantification in a polymer matrix, often by targeting the absorbance of the triazine moiety.[8] Below is a general protocol for such an analysis.

Objective: To determine the concentration of a polymer additive (e.g., this compound) in a polymer sample using UV-Vis spectroscopy.

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Soxhlet extraction apparatus or ultrasonic bath

-

Solvent for extraction (e.g., decalin, xylene, tetrahydrofuran)[8]

-

Solvent for analysis (must be UV transparent in the wavelength range of interest)

-

Polymer sample containing the additive

-

Pure additive standard

Procedure:

-

Standard Solution Preparation:

-

Accurately weigh a known amount of the pure additive standard.

-

Dissolve the standard in a suitable UV-transparent solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Sample Preparation (Extraction of the Additive):

-

Weigh a known amount of the polymer sample.

-

Extract the additive from the polymer matrix. This can be achieved by:

-

Soxhlet Extraction: Place the polymer sample in a thimble and extract with a suitable solvent (e.g., decalin) for several hours.[8]

-

Ultrasonic Extraction: Place the polymer sample in a flask with a suitable solvent and sonicate until the additive is completely dissolved.

-

-

After extraction, carefully separate the solvent containing the extracted additive from the polymer residue.

-

If necessary, evaporate the extraction solvent and redissolve the residue in a UV-transparent solvent suitable for UV-Vis analysis.

-

Transfer the solution to a volumetric flask and dilute to a known volume.

-

-

UV-Vis Measurement:

-

Set the UV-Vis spectrophotometer to scan a wavelength range appropriate for the chromophore being analyzed (e.g., the triazine ring).

-

Use the pure analysis solvent as a blank to zero the instrument.

-

Measure the absorbance of each calibration standard at the wavelength of maximum absorbance (λmax).

-

Measure the absorbance of the extracted sample solution at the same λmax.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standards versus their known concentrations.

-

Perform a linear regression on the calibration curve to obtain the equation of the line (y = mx + c).

-

Use the absorbance of the sample solution and the equation of the calibration curve to calculate the concentration of the additive in the sample solution.

-

Calculate the concentration of the additive in the original polymer sample, taking into account the initial mass of the polymer and the dilution factors.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for the UV-Vis analysis of a polymer additive.

Caption: Experimental workflow for UV-Vis analysis of a polymer additive.

Conclusion

This compound is a highly effective hindered amine light stabilizer that protects polymers from photodegradation through a regenerative radical scavenging mechanism, not by absorbing UV radiation. This mode of action explains the absence of a characteristic UV absorption spectrum for this compound. Nevertheless, analytical techniques such as UV-Vis spectroscopy can be adapted for its quantification by targeting specific chromophores within its structure. The detailed experimental protocol and workflows provided in this guide offer a framework for the analysis of this compound and similar polymer additives, enabling researchers to accurately assess their presence and concentration in various materials.

References

- 1. ulprospector.com [ulprospector.com]

- 2. santplas.com [santplas.com]

- 3. welltchemicals.com [welltchemicals.com]

- 4. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]

- 5. plastics-rubber.basf.com [plastics-rubber.basf.com]

- 6. Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation? | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Making sure you're not a bot! [opus4.kobv.de]

Spectroscopic Analysis of Chimassorb 2020: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimassorb 2020 is a high-molecular-weight hindered amine light stabilizer (HALS) widely utilized in the polymer industry to protect materials from degradation caused by exposure to light and heat.[1][2][3][4][5] Its oligomeric nature and high molecular weight (typically in the range of 2600–3400 g/mol ) ensure low volatility and high resistance to extraction, providing long-term stability to the polymer matrix.[1][6] This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize this compound, offering detailed experimental protocols and data interpretation for researchers and scientists.

Chemical Structure and Properties

This compound is a complex oligomeric substance. Its chemical name is 1,6-Hexanediamine, N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with N-butyl-1-butanamine and N-butyl-2,2,6,6-tetramethyl-4-piperidinamine.[1][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 1,6-Hexanediamine, N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with N-butyl-1-butanamine and N-butyl-2,2,6,6-tetramethyl-4-piperidinamine | [1][6] |

| CAS Number | 192268-64-7 | [1][6] |

| Molecular Weight | 2600 - 3400 g/mol | [1][6] |

| Appearance | Slightly yellow granules | [1][6] |

| Melting Range | 120 - 150 °C | [1][5] |

Mechanism of Action: The Denisov Cycle

This compound, like other HALS, functions as a light stabilizer not by absorbing UV radiation, but by scavenging free radicals that are formed during the photo-oxidation of the polymer. This regenerative mechanism is known as the Denisov Cycle. The hindered amine functionality is oxidized to a stable nitroxyl (B88944) radical, which then traps and deactivates the harmful polymer alkyl and peroxy radicals, thus inhibiting the degradation cascade.

References

- 1. Identification and quantification of (polymeric) hindered-amine light stabilizers in polymers using pyrolysis-gas chromatography-mass spectrometry and liquid chromatography-ultraviolet absorbance detection-evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. UV-VIS - Ultraviolet Visible Spectroscopy | Materials Characterization Services [mat-cs.com]

- 4. nmr-bio.com [nmr-bio.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Health and Safety of Chimassorb 2020 in a Laboratory Setting

This guide provides comprehensive health and safety information for the handling and use of Chimassorb 2020 in a research and development environment. The content is intended for researchers, scientists, and professionals in drug development who may work with this substance.

Chemical and Physical Properties

This compound is a high molecular weight hindered amine light stabilizer (HALS).[1][2][3] It is characterized by its excellent compatibility with polymers and high resistance to extraction.[1][3] The substance appears as slightly yellow granules.[1][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Melting Range | 120 – 150 °C[1][2] |

| Specific Gravity (20 °C) | 1.01 g/cm³[1][2] |

| Vapor Pressure (20 °C) | 7 x 10⁻¹⁰ Pa (extrapolated)[1][2] |

| Flash Point | > 275°C[4] |

| Ignition Temperature | 390°C[4] |

| Ash Content | ≤0.1%[4] |

| Volatility | ≤1.0%[4] |

Table 2: Solubility of this compound (20 °C)

| Solvent | Solubility (% w/w) |

| Water | < 0.0001[1] |

| n-Hexane | > 50[1] |

| Dichloromethane | > 15[1] |

| Tetrahydrofuran | > 15[1] |

| Ethanol/Water (95/5) | > 2.5[1] |

| n-Octanol | > 1.0[1] |

| Isopropanol | > 0.2[1] |

Toxicological Data

Toxicological studies indicate that this compound has a low order of acute toxicity.

Table 3: Summary of Toxicological Data for this compound

| Test | Result | Classification |

| Acute Oral Toxicity (Rat) | LD50 > 2000 mg/kg | Not classified as hazardous[5] |

| Skin Irritation | Not an irritant | Not classified as hazardous[5] |

| Eye Irritation (Rabbit) | Not an irritant | Not classified as hazardous[5] |

| Skin Sensitization (Guinea Pig) | Not a sensitizer | Not classified as hazardous[5] |

| Bacterial Reverse Mutation Assay (Ames Test) | Negative | Not mutagenic[5] |

| In vitro Mammalian Chromosomal Aberration Test | Negative | Not clastogenic[5] |

| In vitro Mammalian Cell Gene Mutation Test | Negative | Not mutagenic[5] |

Experimental Protocols

The following are generalized experimental protocols based on OECD guidelines for the toxicological tests conducted on this compound.

Acute Oral Toxicity (based on OECD Guideline 401)

The acute oral toxicity study is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.[4] Healthy, young adult rats are acclimatized to laboratory conditions before the test.[4] The animals are fasted overnight before the administration of this compound.[4] The substance is administered by gavage in graduated doses to several groups of animals, with one dose per group.[4] Observations of the animals are made for up to 14 days, noting any signs of toxicity and mortality.[6] Body weight is recorded weekly.[6] At the end of the study, all surviving animals are euthanized and a gross necropsy is performed.[4]

Bacterial Reverse Mutation Assay (Ames Test, based on OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a substance.[5][7] Strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing an essential amino acid (e.g., histidine) are used.[5][8] These bacteria are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix).[9] There are two primary methods for exposure: the plate incorporation method and the pre-incubation method.[10] After exposure and incubation for 2-3 days at 37°C, the number of revertant colonies (bacteria that have mutated back to being able to synthesize the essential amino acid) is counted and compared to the control group.[9][10] A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.[7]

In Vitro Mammalian Chromosomal Aberration Test (based on OECD Guideline 473)

This test identifies substances that can cause structural chromosomal damage in cultured mammalian cells.[11][12] Cultures of established cell lines or primary cell cultures are exposed to at least three different concentrations of this compound, with and without metabolic activation, for approximately 1.5 cell cycles.[12] Following exposure, the cells are treated with a substance that arrests them in metaphase.[12] The cells are then harvested, stained, and analyzed microscopically for chromosomal aberrations.[11] A substance is considered clastogenic if it leads to a statistically significant, dose-dependent increase in chromosomal aberrations.[11]

Handling and Safety

Standard precautions for handling chemicals in a laboratory setting should be observed.[1][2] This includes avoiding the formation of dust and keeping the substance away from ignition sources.[1][2]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

-

Eye Protection: Safety glasses with side-shields.[13]

-

Hand Protection: Chemical-resistant gloves.[13]

-

Body Protection: A lab coat or other suitable protective clothing should be chosen based on the level of activity and potential for exposure.[13]

-

Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection may not be necessary.[14] However, if large quantities are being handled without local exhaust ventilation, or if dust is generated, respiratory protection should be worn.[14]

References

- 1. safety.fsu.edu [safety.fsu.edu]

- 2. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]

- 3. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. nib.si [nib.si]

- 6. bemsreports.org [bemsreports.org]

- 7. In vitro genotoxicity testing – bacterial reverse mutation assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 8. The bacterial reverse mutation test | RE-Place [re-place.be]

- 9. oecd.org [oecd.org]

- 10. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]

- 11. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 12. oecd.org [oecd.org]

- 13. First Aid Treatment for Lab Workers - Health and Safety Directorate [qmul.ac.uk]

- 14. additivesforpolymer.com [additivesforpolymer.com]

Methodological & Application

Application Notes and Protocols for Incorporating Chimassorb 2020 into Polyethylene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the incorporation of Chimassorb 2020, a high molecular weight hindered amine light stabilizer (HALS), into polyethylene (B3416737) (PE). It includes methodologies for sample preparation, processing, and performance evaluation, along with quantitative data on the enhanced UV stability of the resulting polymer.

Introduction

This compound is a highly effective light stabilizer for polyolefins, including polyethylene.[1][2][3] Its primary function is to protect the polymer from degradation caused by exposure to ultraviolet (UV) radiation, thereby extending the material's service life.[4][5] As a high molecular weight HALS, this compound offers excellent polymer compatibility and high resistance to extraction.[1][2][6][7] These characteristics, combined with its ability to also act as a long-term thermal stabilizer, make it a valuable additive for polyethylene applications requiring durability and color stability upon weathering.[2][8] This protocol outlines the steps for effectively incorporating this compound into polyethylene and evaluating its performance.

Quantitative Data Presentation

The following tables summarize the performance of polyethylene with and without this compound after accelerated UV weathering. The data demonstrates the significant improvement in the retention of mechanical properties and resistance to photo-oxidation in the stabilized samples.

Table 1: Mechanical Properties of Polyethylene Films After Accelerated UV Weathering

| Formulation | Exposure Time (hours) | Tensile Strength Retention (%) | Elongation at Break Retention (%) |

| Polyethylene (Control) | 0 | 100 | 100 |

| 500 | 75 | 60 | |

| 1000 | 50 | 35 | |

| 1500 | 30 | 15 | |

| Polyethylene + 0.5% this compound | 0 | 100 | 100 |

| 500 | 95 | 90 | |

| 1000 | 88 | 82 | |

| 1500 | 80 | 75 |

Note: Data is synthesized from typical performance data of HALS in polyethylene and is for illustrative purposes.

Table 2: Carbonyl Index of Polyethylene Samples After Accelerated UV Weathering

| Formulation | Exposure Time (hours) | Carbonyl Index |

| Polyethylene (Control) | 0 | <0.01 |

| 500 | 0.15 | |

| 1000 | 0.32 | |

| 1500 | 0.55 | |

| Polyethylene + 0.5% this compound | 0 | <0.01 |

| 500 | 0.03 | |

| 1000 | 0.08 | |

| 1500 | 0.15 |

Note: The carbonyl index is a measure of the extent of photo-oxidation. A lower value indicates better stability. Data is synthesized from typical performance data of HALS in polyethylene and is for illustrative purposes.

Experimental Protocols

This section details the methodologies for incorporating this compound into polyethylene and evaluating the properties of the resulting material.

Materials

-

Polyethylene (PE): High-density polyethylene (HDPE) or low-density polyethylene (LDPE) pellets, depending on the target application. The grade should be specified (e.g., film, injection molding).

-

This compound: Supplied as slightly yellow granules.[3]

-

Processing Aid (Optional): Calcium stearate (B1226849) or other suitable processing aids.

-

Solvents (for analysis): Xylene, Tetrahydrofuran (THF) for extraction and analytical procedures.

Protocol for Incorporation via Twin-Screw Extrusion

This protocol describes the preparation of a polyethylene compound containing this compound using a co-rotating twin-screw extruder.

1. Pre-blending:

- Dry the polyethylene pellets at 80°C for 4 hours to remove any residual moisture.

- In a suitable blender (e.g., a tumble blender), dry blend the polyethylene pellets with this compound at the desired concentration. The recommended dosage of this compound is typically between 0.05% and 1.4% by weight, depending on the application and desired level of stabilization.[1] For this protocol, a concentration of 0.5% is used.

- If a processing aid is used, add it during this step.

2. Compounding via Twin-Screw Extrusion:

- Set up a co-rotating twin-screw extruder with a suitable screw configuration for compounding. The screw design should include feeding, conveying, melting, mixing, and metering zones.

- Set the temperature profile of the extruder. A typical temperature profile for polyethylene is as follows:

- Feed Zone: 170-180°C

- Melting Zone: 180-200°C

- Mixing Zone: 200-220°C

- Metering Zone: 210-230°C

- Die: 220°C

- Set the screw speed to a moderate level, for example, 200-300 rpm.

- Calibrate the feeder to deliver the pre-blended material at a constant rate.

- Start the extruder and allow the temperatures to stabilize.

- Begin feeding the pre-blended material into the extruder.

- The molten polymer strand exiting the die is then cooled in a water bath and pelletized.

3. Sample Preparation for Testing:

- The compounded pellets can be used for subsequent processing, such as film blowing, injection molding, or compression molding, to produce samples for testing.

- For film applications, the pellets can be processed through a blown film line.

- For mechanical testing, standard test specimens (e.g., dog-bone shapes for tensile testing) can be produced by injection molding or compression molding according to relevant ASTM or ISO standards.

Protocol for Accelerated Weathering

To evaluate the effectiveness of this compound, the prepared polyethylene samples are subjected to accelerated weathering.

-

Apparatus: A xenon arc or fluorescent UV accelerated weathering chamber.

-

Test Conditions: Follow a standard test method such as ASTM G155 (for xenon arc) or ASTM G154 (for fluorescent UV). A common cycle involves alternating periods of UV exposure, temperature, and humidity/condensation.

-

Exposure Duration: Samples should be exposed for a predetermined duration, with specimens withdrawn at regular intervals (e.g., 0, 500, 1000, 1500 hours) for analysis.

Protocol for Performance Evaluation

1. Mechanical Testing:

- Conduct tensile testing on the weathered and unweathered samples according to ASTM D638 or ISO 527.

- Measure tensile strength, elongation at break, and tensile modulus.

- Calculate the retention of mechanical properties after each exposure interval.

2. Spectroscopic Analysis (Carbonyl Index):

- Analyze the surface of the weathered and unweathered samples using Fourier Transform Infrared (FTIR) spectroscopy in Attenuated Total Reflectance (ATR) mode.

- Measure the absorbance of the carbonyl peak (around 1715 cm⁻¹) and a reference peak that does not change with degradation (e.g., a C-H bending vibration around 1465 cm⁻¹).

- Calculate the carbonyl index as the ratio of the carbonyl peak absorbance to the reference peak absorbance.

Diagrams

Mechanism of Action of this compound (HALS)

Hindered Amine Light Stabilizers (HALS) like this compound do not absorb UV radiation but act as radical scavengers to inhibit polymer degradation.[4] The stabilization mechanism is a cyclic process where the HALS is regenerated, allowing it to provide long-term protection.

Caption: Simplified mechanism of polyethylene stabilization by this compound.

Experimental Workflow